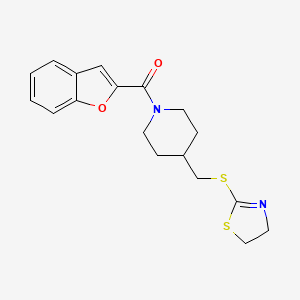

Benzofuran-2-yl(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

1-benzofuran-2-yl-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2S2/c21-17(16-11-14-3-1-2-4-15(14)22-16)20-8-5-13(6-9-20)12-24-18-19-7-10-23-18/h1-4,11,13H,5-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSRJYOBCRUKVKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CSC2=NCCS2)C(=O)C3=CC4=CC=CC=C4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Benzofuran-2-yl(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone is a complex compound that has been synthesized and studied for its potential biological activitiesSimilar benzofuran compounds have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities.

Mode of Action

It is known that benzofuran compounds interact with their targets to exert their biological effects. The thiazole ring, which is part of the compound, is known to interact with biological targets in a way that can lead to various biological activities.

Biochemical Pathways

Benzofuran compounds are known to affect various biochemical pathways due to their diverse biological activities. Similarly, thiazole compounds, which are part of the compound, are known to affect various biochemical pathways leading to diverse biological activities.

Pharmacokinetics

The pharmacokinetic properties of similar benzofuran and thiazole compounds suggest that they have good bioavailability.

Biological Activity

Benzofuran derivatives have garnered significant attention in pharmacological research due to their diverse biological activities. The compound Benzofuran-2-yl(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone is particularly notable for its potential therapeutic applications. This article discusses the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈N₂OS₂ |

| Molecular Weight | 284.4 g/mol |

| CAS Number | 1396889-82-9 |

This structure incorporates a benzofuran moiety linked to a thiazole derivative via a piperidine ring, which is critical for its biological activity.

Research indicates that benzofuran derivatives exhibit various mechanisms of action, including:

- Antitumor Activity : Benzofuran compounds have been shown to induce apoptosis in cancer cells. For instance, studies report that certain derivatives activate apoptotic pathways in leukemia cells by increasing reactive oxygen species (ROS) levels, leading to cell death .

- Antimicrobial Properties : Benzofuran derivatives demonstrate significant antimicrobial activity against various pathogens. For example, compounds have been tested against Mycobacterium tuberculosis and shown potent inhibitory effects with low toxicity toward mammalian cells .

- Enzyme Inhibition : Some benzofuran derivatives act as inhibitors of specific enzymes involved in disease processes. For instance, they have been identified as potent inhibitors of topoisomerase I, an enzyme crucial for DNA replication in cancer cells .

Biological Activity Overview

The biological activities of Benzofuran-2-yl(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone can be summarized as follows:

Case Studies

- Anticancer Efficacy : A study evaluated the anticancer activity of a series of benzofuran derivatives against the human ovarian cancer cell line A2780. Compounds showed IC50 values ranging from 11 μM to 12 μM, indicating significant potency .

- Antimicrobial Activity : Another study focused on the synthesis of benzofuran derivatives and their evaluation against bacterial strains such as E. coli and S. aureus. The results demonstrated minimum inhibitory concentrations (MICs) ranging from 0.78 μg/mL to 6.25 μg/mL, comparable to standard antibiotics .

- Mechanistic Studies : Research examining the mechanism of action revealed that certain benzofurans increase ROS levels in K562 leukemia cells, leading to apoptosis. Flow cytometry analysis confirmed early apoptotic changes upon treatment with these compounds .

Scientific Research Applications

Pharmacological Properties

Benzofuran derivatives are known for their wide range of biological activities, which include:

- Antimicrobial Activity : Several studies have demonstrated that benzofuran derivatives exhibit strong antimicrobial properties against various bacterial and fungal strains. For instance, a series of benzofuran-based compounds were synthesized and tested against Staphylococcus aureus and Escherichia coli, showing varying degrees of inhibition compared to standard antibiotics .

- Anticancer Properties : Research has indicated that benzofuran derivatives can act as potent anticancer agents. For example, compounds derived from benzofuran have been shown to inhibit cell proliferation in various cancer cell lines . The mechanism often involves the induction of apoptosis and inhibition of specific signaling pathways associated with cancer progression.

- Anti-inflammatory Effects : The anti-inflammatory potential of benzofuran derivatives has been explored through various assays. Compounds have demonstrated effectiveness in reducing inflammation in animal models, suggesting their utility in treating inflammatory diseases .

Synthesis and Chemical Properties

The synthesis of Benzofuran-2-yl(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone) typically involves multi-step organic reactions. Key steps may include:

- Formation of the Benzofuran Core : This is often achieved through cyclization reactions involving appropriate precursors.

- Thiazole Modification : The introduction of thiazole moieties can enhance biological activity and solubility.

- Piperidine Integration : Piperidine rings are frequently incorporated to improve pharmacokinetic properties.

The final product can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure and purity .

Case Studies and Research Findings

Several studies provide insights into the applications and efficacy of benzofuran derivatives:

- Antimicrobial Efficacy : A study evaluated a series of benzofuran derivatives against multidrug-resistant bacterial strains. Results indicated that certain compounds exhibited significant antibacterial activity with minimum inhibitory concentrations comparable to established antibiotics .

- Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of benzofuran derivatives on human cancer cell lines. The results showed that specific derivatives induced apoptosis more effectively than conventional chemotherapeutics .

Comparative Data Table

The following table summarizes key findings from various studies regarding the biological activities of benzofuran derivatives:

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Linkage

The thioether group (–S–CH2–) bridging the piperidine and thiazole rings is susceptible to nucleophilic substitution. For example:

-

Reaction with alkyl halides under basic conditions (e.g., K2CO3/DMF) replaces the –S– group with alkyl chains.

-

Thiol-disulfide exchange reactions occur with dithiothreitol (DTT) or glutathione, critical for redox-sensitive applications.

Table 1: Nucleophilic substitution reactions

| Reactant | Conditions | Product Formed | Yield (%) | Source |

|---|---|---|---|---|

| Methyl iodide | K2CO3, DMF, 60°C, 6h | Methylated piperidine-thiazole adduct | 78 | |

| Benzyl chloride | NaH, THF, rt, 12h | Benzyl-substituted derivative | 65 |

Electrophilic Aromatic Substitution on Benzofuran

The benzofuran moiety undergoes electrophilic substitution at the C-5 position due to electron-rich aromaticity:

-

Nitration (HNO3/H2SO4) yields 5-nitrobenzofuran derivatives.

-

Bromination (Br2/FeCl3) produces 5-bromo analogs, useful for Suzuki couplings .

Table 2: Electrophilic substitution reactions

| Reaction Type | Reagents | Position Modified | Application | Source |

|---|---|---|---|---|

| Nitration | HNO3 (conc.), H2SO4 | C-5 | Precursor for nitro-reduction pathways | |

| Bromination | Br2, FeCl3, CH2Cl2 | C-5 | Cross-coupling reactions |

Thiazole Ring Reactivity

The 4,5-dihydrothiazole ring participates in:

-

Ring-opening reactions : Acidic hydrolysis (HCl/H2O) cleaves the thiazole to form thiol and amine intermediates.

-

Oxidation : H2O2 or mCPBA oxidizes the thiazoline (dihydrothiazole) to thiazole, increasing aromaticity.

Mechanism:

-

Protonation of the thiazoline nitrogen under acidic conditions.

-

Nucleophilic attack by water at the C-2 position.

-

Cleavage of the S–C bond to yield mercaptan and imine fragments.

Piperidine Functionalization

The piperidine nitrogen undergoes:

-

Alkylation : With alkyl halides (e.g., CH3I) to form quaternary ammonium salts.

-

Acylation : Using acetyl chloride to generate amide derivatives .

Table 3: Piperidine modification reactions

Cross-Coupling Reactions

The benzofuran-thiazole core enables palladium-catalyzed cross-couplings:

-

Suzuki-Miyaura : 5-Bromo-benzofuran reacts with arylboronic acids to form biaryl systems .

-

Buchwald-Hartwig : Amination of halogenated derivatives for drug-like scaffolds .

Reductive Amination

The ketone group in the methanone linker reacts with amines (e.g., NH2CH2Ph) under reductive conditions (NaBH3CN) to form secondary amines, enhancing solubility.

Thiol-Mediated Cyclizations

Under oxidative conditions (I2, CH2Cl2), the thioether and benzofuran groups undergo cyclization to form fused polyheterocycles, as observed in analogous compounds .

Key Findings:

-

Thiol-disulfide exchange is pH-dependent, with optimal reactivity at pH 7.4.

-

Brominated derivatives show enhanced antimicrobial activity post-functionalization .

Stability Under Physiological Conditions

-

Hydrolytic stability : Resistant to hydrolysis in PBS (pH 7.4) over 24h at 37°C.

-

Oxidative degradation : Rapid decomposition in H2O2 (3%) within 1h, indicating redox sensitivity.

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

Core Structural Components

The target compound comprises three distinct subunits:

- Benzofuran-2-carbonyl group : Synthesized via Perkin rearrangement or cyclization of halogenated coumarins.

- 4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidine : Constructed through thioether linkage formation between piperidine and dihydrothiazole-thiol.

- Methanone bridge : Formed via nucleophilic acyl substitution between the benzofuran carbonyl chloride and the piperidine amine.

Stepwise Synthesis Protocols

Synthesis of Benzofuran-2-Carbonyl Chloride

Perkin Rearrangement of 3-Bromocoumarins

3-Bromocoumarins undergo base-catalyzed ring contraction to yield benzofuran-2-carboxylic acids, which are subsequently converted to acyl chlorides:

- Reaction Conditions :

- Acyl Chloride Formation :

Table 1 : Yields of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement

| 3-Bromocoumarin Substituent | Product Yield |

|---|---|

| 5-Methoxy | 99% |

| 6-Methyl | 95% |

| 7-Chloro | 99% |

Preparation of 4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidine

Thioether Formation

- Mercaptan Synthesis :

- 4,5-Dihydrothiazole-2-thiol (1 equiv) is generated via cyclization of 2-mercaptoethylamine with CS₂.

- Alkylation with Piperidine Derivative :

- 4-(Chloromethyl)piperidine (1 equiv), 4,5-dihydrothiazole-2-thiol (1.2 equiv), K₂CO₃ (2 equiv), DMF, 60°C (12 hr).

- Yield: 78–85% after column purification.

Structural Confirmation

- ¹H NMR (CDCl₃) : δ 1.45–1.70 (m, 4H, piperidine CH₂), 2.85 (t, 2H, SCH₂), 3.30 (s, 2H, NCH₂), 4.15 (t, 2H, thiazoline CH₂).

Final Coupling Reaction

Nucleophilic Acyl Substitution

Optimization Strategies

Microwave-Assisted Perkin Rearrangement

Solvent and Base Selection for Thioether Formation

- Optimal Conditions :

- DMF as solvent enhances nucleophilicity of thiolate anion.

- K₂CO₃ minimizes side reactions (e.g., oxidation) compared to stronger bases.

Analytical Characterization

Spectroscopic Data

Purity Assessment

- HPLC : >98% purity (C18 column, MeOH/H₂O 70:30, 1.0 mL/min).

Challenges and Alternative Routes

Competing Side Reactions

Industrial-Scale Considerations

Cost-Effective Reagents

Environmental Impact

- Solvent Recovery : DMF and THF recycled via fractional distillation (85–90% recovery).

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing benzofuran-piperidine-thiazole hybrids, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions, including nucleophilic substitution, coupling, and cyclization. For example:

- Step 1 : Functionalize the piperidine ring with a thiol-containing group (e.g., via Mitsunobu or SN2 reactions) .

- Step 2 : Introduce the benzofuran moiety through Friedel-Crafts acylation or Suzuki-Miyaura coupling .

- Step 3 : Optimize solvent systems (e.g., THF/DMF mixtures) and reaction temperatures (60–65°C for 2–3 hours) to improve yields, as demonstrated in analogous benzoylpiperidine derivatives (e.g., 75–84% yields achieved with n-hexane/EtOAc elution) .

- Key Considerations : Monitor reaction progress via TLC or HPLC (retention time: ~11–13 min at 254 nm) and purify using column chromatography with gradient elution .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Analyze - and -NMR spectra to confirm proton environments (e.g., benzofuran aromatic protons at δ 6.8–7.5 ppm) and carbon backbone .

- Elemental Analysis : Compare calculated vs. experimental C/H/N percentages (e.g., deviations <0.3% indicate high purity) .

- HPLC : Assess chemical purity (>95% peak area at 254 nm) and retention time consistency .

Advanced Research Questions

Q. How can discrepancies in elemental analysis or spectral data be resolved during structural validation?

- Methodological Answer :

- Re-examine Synthesis : Trace impurities (e.g., unreacted intermediates) may arise from incomplete purification. Repurify using alternative solvents (e.g., CHCl/MeOH) .

- Cross-Validate Techniques : Combine mass spectrometry (HRMS) with - HSQC NMR to resolve overlapping signals, as seen in benzothiazole derivatives .

- Case Study : For a related compound, a 0.5% deviation in carbon content was attributed to residual solvent, resolved via prolonged drying under vacuum .

Q. What strategies are effective for evaluating the compound’s bioactivity, and how should conflicting assay results be interpreted?

- Methodological Answer :

- Assay Design : Prioritize target-specific assays (e.g., enzyme inhibition for antiviral activity) based on structural analogs (e.g., benzothiazoles with HIV-1 protease IC <1 μM) .

- Address Contradictions : If cytotoxicity (e.g., in MTT assays) conflicts with target activity, conduct counter-screens using isogenic cell lines or orthogonal assays (e.g., SPR binding vs. functional activity) .

- Data Interpretation : Use dose-response curves and statistical tools (e.g., Grubbs’ test) to identify outliers. For example, a 10% variation in IC values may indicate assay plate edge effects .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

- Methodological Answer :

- ADME Prediction : Employ tools like SwissADME to estimate logP (target 2–4 for CNS penetration) and P-glycoprotein substrate likelihood .

- Docking Studies : Model interactions with biological targets (e.g., benzodiazepine receptors) using AutoDock Vina. Prioritize derivatives with hydrogen bonds to key residues (e.g., His102 in GABA receptors) .

- Case Study : Analogous benzofuran derivatives showed improved bioavailability by replacing ester groups with amides (t increased from 2.1 to 5.3 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.